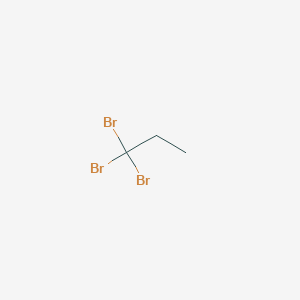

1,1,1-Tribromopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

25497-42-1 |

|---|---|

Molecular Formula |

C3H5Br3 |

Molecular Weight |

280.78 g/mol |

IUPAC Name |

1,1,1-tribromopropane |

InChI |

InChI=1S/C3H5Br3/c1-2-3(4,5)6/h2H2,1H3 |

InChI Key |

AONKGGMHQHWMSM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(Br)(Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1,1,1-Tribromopropane

Introduction

1,1,1-Tribromopropane is a halogenated organic compound belonging to the family of brominated alkanes. Its molecular structure consists of a three-carbon propane chain with three bromine atoms attached to the first carbon atom. This arrangement of atoms imparts specific chemical and physical characteristics to the molecule, making it a subject of interest in various chemical and research applications. This guide provides an in-depth overview of the key physicochemical properties of this compound, along with detailed methodologies for their determination, aimed at researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Proper identification of a chemical substance is crucial for both research and safety. This compound is unambiguously identified by the following descriptors:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₃H₅Br₃[1]

-

CAS Registry Number: 25497-42-1[1]

-

Molecular Weight: 280.78 g/mol [1]

-

Canonical SMILES: CCC(Br)(Br)Br[1]

-

InChI: InChI=1S/C3H5Br3/c1-2-3(4,5)6/h2H2,1H3[1]

-

InChIKey: AONKGGMHQHWMSM-UHFFFAOYSA-N[1]

Physicochemical Properties: A Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that experimental values for this specific isomer are not as widely reported as for other tribromopropane isomers like 1,2,3-tribromopropane. Therefore, some properties are listed as "Not available" and require experimental determination.

| Property | Value | Source |

| Molecular Weight | 280.78 g/mol | PubChem[1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Expected to be soluble in organic solvents and have limited solubility in water. | [2] |

| Vapor Pressure | Not available | |

| Refractive Index | Not available |

Note: Due to the limited availability of experimental data for this compound, some values for related isomers are provided for context in the subsequent sections. For instance, 1,2,3-tribromopropane has a boiling point of 220 °C, a melting point of 16-17 °C, and a density of 2.398 g/cm³ at 25 °C.[3]

Experimental Determination of Physicochemical Properties

The following section outlines the standard experimental protocols for determining the key physicochemical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.

Determination of Boiling Point

The boiling point is a fundamental property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

Experimental Protocol:

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gradually heat the flask using the heating mantle.

-

Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed in the condenser. This temperature is the boiling point.

Causality of Experimental Choices:

-

Boiling chips are added to ensure smooth boiling and prevent bumping.

-

Gradual heating is essential to accurately determine the boiling point and prevent superheating.

-

The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

Workflow Diagram:

Caption: Workflow for Boiling Point Determination.

Determination of Density

Density is the mass of a substance per unit volume and is a characteristic property that can aid in identification and purity assessment.

Experimental Protocol:

-

Mass of Pycnometer: Accurately weigh a clean, dry pycnometer (a small glass flask of known volume).

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present, and weigh it again.

-

Volume Determination: The volume of the pycnometer is typically pre-calibrated.

-

Calculation: Calculate the density by dividing the mass of the sample (mass of filled pycnometer - mass of empty pycnometer) by the volume of the pycnometer.

Causality of Experimental Choices:

-

A pycnometer is used because it allows for the precise measurement of a specific volume of liquid.

-

Ensuring the absence of air bubbles is critical for an accurate volume measurement.

-

Accurate weighing to several decimal places is necessary for a precise density calculation.

Workflow Diagram:

Caption: Workflow for Density Determination using a Pycnometer.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two signals: a triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).

-

¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals, one for the methyl carbon and one for the methylene carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 1-bromopropane, shows strong absorption bands for C-H stretching (2975-2845 cm⁻¹), C-H deformation (1470-1370 cm⁻¹), and C-Br stretching (750-550 cm⁻¹).[4] Similar peaks would be expected for this compound, with the C-Br stretch being particularly prominent.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight. Due to the presence of three bromine atoms, a characteristic isotopic pattern for Br (⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and bromine-containing fragments.[5]

Safety, Handling, and Stability

Given the lack of specific safety data for this compound, it is prudent to handle it with the same precautions as other brominated alkanes, which can be hazardous. The safety information for the related compound 1-bromopropane indicates that it is a flammable liquid and vapor, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer and may damage fertility or the unborn child.

Recommended Handling Procedures:

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.[6]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[9]

Stability and Reactivity:

-

The compound is expected to be stable under normal storage conditions.

-

Avoid contact with strong oxidizing agents.[6]

Conclusion

This compound is a halogenated alkane for which detailed experimental physicochemical data is not extensively documented in publicly accessible literature. This guide has provided a framework for understanding its expected properties based on its chemical structure and by drawing parallels with related compounds. The detailed experimental protocols and safety guidelines presented here offer a foundation for researchers and scientists to safely handle and characterize this compound in a laboratory setting. Further experimental investigation is necessary to fully elucidate the physicochemical profile of this compound.

References

- Zhongding Chemical. (2025). 1-Bromopropane Explained: Properties, Applications, and Sourcing Best Practices.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12565107, this compound.

- ChemSrc. (n.d.). 1,2,3-Tribromopropane.

- Enviro-tech. (n.d.). Safety Guide for Proper Handling of 1-Bromopropane (nPB) & Other Toxic Solvents.

- CAS Common Chemistry. (n.d.). 1,2,3-Tribromopropane.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromopropane.

- ChemSynthesis. (2025). 1,2,3-tribromopropane.

- National Institute of Standards and Technology. (n.d.). This compound in the NIST WebBook.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromopropane.

- Stenutz. (n.d.). 1,1,2-tribromopropane.

- Molinstincts. (n.d.). 1-Bromopropane.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85756, 1,1,2-Tribromopropane.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134838, 1,1,3-Tribromopropane.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7279, 1,2,3-Tribromopropane.

- National Institute of Standards and Technology. (n.d.). Propane, 1,1,2-tribromo- in the NIST WebBook.

Sources

- 1. This compound | C3H5Br3 | CID 12565107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 96-11-7: 1,2,3-Tribromopropane | CymitQuimica [cymitquimica.com]

- 3. 1,2,3-Tribromopropane for synthesis 96-11-7 [sigmaaldrich.com]

- 4. C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. techspray.com [techspray.com]

1,1,1-Tribromopropane (CAS No. 25497-42-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Tribromopropane is a halogenated organic compound with the chemical formula C₃H₅Br₃. As a member of the geminal trihalide family, its unique structural motif, featuring three bromine atoms attached to a single carbon atom, imparts distinct chemical properties that make it a molecule of interest in synthetic organic chemistry. This guide provides a detailed overview of the known physicochemical properties, synthesis, spectral characterization, reactivity, and potential applications of this compound, alongside essential safety and handling information. While experimental data for this specific isomer is limited in the scientific literature, this document consolidates available information and provides expert analysis based on established chemical principles and data from related compounds.

Physicochemical Properties

| Property | This compound (Computed/Predicted) | 1,2,3-Tribromopropane (Experimental)[3][4] | 1,1,2-Tribromopropane (Experimental) |

| CAS Number | 25497-42-1 | 96-11-7[3] | 14602-62-1[5] |

| Molecular Formula | C₃H₅Br₃ | C₃H₅Br₃[3] | C₃H₅Br₃[5] |

| Molecular Weight | 280.78 g/mol | 280.78 g/mol [3][6] | 280.78 g/mol [5] |

| Boiling Point | Not available | 220 °C at 1013 hPa[6][4] | Not available |

| Melting Point | Not available | 16-17 °C[6][4] | Not available |

| Density | Not available | 2.398 g/cm³ at 25 °C[6][4] | Not available |

| Solubility | Insoluble in water; Soluble in alcohol and ether (predicted) | Soluble in alcohol and ether; insoluble in water.[4] | Not available |

Synthesis of this compound

While a specific, detailed laboratory procedure for the synthesis of this compound is not widely published, a plausible and generalizable approach involves the radical bromination of a suitable precursor. A likely starting material would be 1,1-dibromopropane, which could be subjected to free-radical bromination.

Conceptual Synthetic Protocol: Radical Bromination

This protocol is a generalized procedure for the synthesis of gem-trihaloalkanes and should be adapted and optimized for the specific synthesis of this compound.

Objective: To synthesize this compound via radical bromination of 1,1-dibromopropane.

Materials:

-

1,1-Dibromopropane

-

N-Bromosuccinimide (NBS)

-

A radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)

-

An inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate solution (saturated)

-

Brine solution (saturated)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1,1-dibromopropane in the chosen inert solvent.

-

Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of the radical initiator to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove succinimide.

-

Purification: Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation under reduced pressure to yield this compound.

Caption: Conceptual synthesis of this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of this compound is expected to show two distinct signals:

-

A triplet corresponding to the three protons of the methyl group (CH₃).

-

A quartet corresponding to the two protons of the methylene group (CH₂).

The integration of these signals would be in a 3:2 ratio. The methylene protons, being closer to the electron-withdrawing tribromomethyl group, would appear further downfield compared to the methyl protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum is expected to display three signals corresponding to the three carbon atoms in different chemical environments:

-

The carbon of the methyl group (CH₃).

-

The carbon of the methylene group (CH₂).

-

The carbon of the tribromomethyl group (CBr₃), which would be the most deshielded and appear furthest downfield.

IR (Infrared) Spectroscopy

The IR spectrum of this compound would likely exhibit characteristic absorption bands for:

-

C-H stretching vibrations of the alkyl groups.

-

C-H bending vibrations.

-

C-Br stretching vibrations, which are typically found in the fingerprint region.

Mass Spectrometry (MS)

A GC-MS entry for this compound exists in the PubChem database.[1] The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern would likely involve the loss of bromine atoms and cleavage of the C-C bond.

Caption: Predicted spectroscopic features of this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by the presence of the tribromomethyl group. This functional group can participate in a variety of chemical transformations, making it a potentially useful building block in organic synthesis.

Nucleophilic Substitution: The carbon atom bearing the three bromine atoms is susceptible to nucleophilic attack, although steric hindrance may be a factor. Reactions with nucleophiles could lead to the substitution of one or more bromine atoms.

Radical Reactions: The C-Br bonds can undergo homolytic cleavage under radical conditions, opening up pathways for radical-mediated reactions.

Elimination Reactions: Under strongly basic conditions, elimination of HBr could occur, leading to the formation of unsaturated compounds.

Potential Applications:

While specific industrial applications for this compound are not documented, its structural features suggest potential utility in several areas of chemical research and development:

-

Intermediate in Organic Synthesis: It could serve as a precursor for the synthesis of more complex molecules, introducing a propyl group with a reactive handle.

-

Source of Tribromomethyl Group: It could be used in reactions to introduce the CBr₃ group into other molecules.

-

Precursor to Biologically Active Molecules: Halogenated compounds are often explored in medicinal chemistry for their potential biological activities.

Caption: Key reaction pathways for this compound.

Safety and Handling

Specific toxicological data for this compound is not available. Therefore, it should be handled with the utmost care, assuming it to be a hazardous substance. General safety precautions for handling polybrominated alkanes should be strictly followed.[7] The toxicological profiles of other brominated propanes, such as 1-bromopropane, indicate potential for neurotoxicity and other adverse health effects with exposure.[8][9][10][11]

General Safety Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Wear safety goggles or a face shield to protect the eyes.

-

Wear a lab coat to protect clothing and skin.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, and open flames.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical compound with potential for application in synthetic chemistry. However, the current body of publicly available experimental data on its physicochemical properties, specific synthetic procedures, and toxicological profile is limited. Researchers and scientists working with this compound should exercise caution and adhere to stringent safety protocols. Further research is needed to fully characterize this molecule and explore its potential uses. This guide serves as a foundational resource, compiling the available information and providing a framework for its safe handling and potential exploration in a research setting.

References

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1-Bromopropane. U.S. Department of Health and Human Services, Public Health Service.

- National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for 1-Bromopropane. National Library of Medicine.

- Låg, M., Søderlund, E. J., Brunborg, G., Dahl, J. E., Holme, J. A., & Omichinski, J. G. (1991). Effect of Bromine and Chlorine Positioning in the Induction of Renal and Testicular Toxicity by Halogenated Propanes. Chemical Research in Toxicology, 4(5), 528–534. [Link]

- Wikipedia. (n.d.). 1-Bromopropane.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12565107, this compound.

- ACS Publications. (1991). Effect of bromine and chlorine positioning in the induction of renal and testicular toxicity by halogenated propanes. Chemical Research in Toxicology.

- NIST. (n.d.). This compound. NIST Chemistry WebBook.

- CAS Common Chemistry. (n.d.). 1,2,3-Tribromopropane.

- PubMed. (2024). Rapid and Practical Synthesis of gem-Dibromoalkanes from Aldehydes by Tribromide Reagent.

- Google Patents. (n.d.). Method for the preparation of 3-bromo-1,1,1-trifluoropropane.

- PrepChem.com. (n.d.). Preparation of 1,2,3-tribromopropane.

- PubChem. (n.d.). 1,1,2-Tribromopropane.

- NIST. (n.d.). Propane, 1,1,2-tribromo-. NIST Chemistry WebBook.

- TutorChase. (n.d.). What are the safety considerations when handling alkanes?

Sources

- 1. This compound | C3H5Br3 | CID 12565107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 1,2,3-Tribromopropane | 96-11-7 [chemicalbook.com]

- 5. 1,1,2-Tribromopropane | C3H5Br3 | CID 85756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2,3-Tribromopropane for synthesis 96-11-7 [sigmaaldrich.com]

- 7. tutorchase.com [tutorchase.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. HEALTH EFFECTS - Toxicological Profile for 1-Bromopropane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Effect of bromine and chlorine positioning in the induction of renal and testicular toxicity by halogenated propanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Bromopropane - Wikipedia [en.wikipedia.org]

molecular structure and conformation of 1,1,1-tribromopropane

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,1,1-Tribromopropane

Introduction: Beyond a Simple Formula

To the synthetic chemist or drug development professional, this compound (CH₃CH₂CBr₃) might appear as a straightforward C3 building block, notable for its dense tribromomethyl group. However, a deeper examination reveals a molecule of significant conformational complexity. The internal rotation around the C1-C2 single bond dictates the spatial arrangement of its atoms, giving rise to distinct rotational isomers, or conformers. Understanding the stability, structure, and interconversion of these conformers is critical, as the molecule's three-dimensional shape profoundly influences its reactivity, intermolecular interactions, and ultimately, its utility in complex molecular design.

This guide provides a detailed exploration of the molecular structure and conformational landscape of this compound. We will move beyond static representations to discuss the dynamic nature of its structure, the experimental and computational methodologies used to characterize it, and the underlying physical principles governing its behavior. This document serves as a technical resource for researchers seeking to leverage the nuanced stereoelectronic properties of this halogenated alkane.

Core Molecular Structure and Properties

This compound is a halogenated alkane with the molecular formula C₃H₅Br₃.[1][2] The presence of three heavy bromine atoms on a single carbon atom imparts a significant molecular weight and density to the compound.

| Property | Value | Source |

| Molecular Formula | C₃H₅Br₃ | PubChem[1] |

| Molecular Weight | 280.78 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Registry Number | 62127-61-1 | NIST[2] |

The fundamental structure consists of a propane backbone with a methyl group (C3), a methylene group (C2), and a tribromomethyl group (C1). While a 2D structure provides the basic connectivity, the molecule's true nature is defined by its 3D geometry, including bond lengths, bond angles, and, most importantly, the dihedral angle of rotation around the C1-C2 bond.

Conformational Analysis: The Rotational Isomers

The critical determinant of this compound's conformation is the internal rotation about the C1-C2 sigma bond. This rotation is not free but is hindered by torsional strain and steric interactions between the substituents on the C1 and C2 carbons. This leads to potential energy minima corresponding to staggered conformations, which are significantly more stable than the high-energy eclipsed conformations.

For this compound, we can anticipate two primary staggered conformers:

-

Anti-conformer: In this arrangement, the C2-C3 bond is positioned opposite (180°) to one of the C1-Br bonds. Given the C₃ symmetry of the CBr₃ group, there is effectively one unique anti-conformation.

-

Gauche-conformer: Here, the C2-C3 bond is positioned at approximately 60° to one of the C1-Br bonds.

Studies on similar 1-substituted propanes, such as 1-chloropropane and 1-bromopropane, have shown that the gauche conformer can be surprisingly stable, sometimes even more so than the anti form, due to a balance of steric repulsion and other subtle electronic interactions.[3] For this compound, the large size of the bromine atoms suggests that steric hindrance will be a dominant factor in determining the relative stability of its conformers.

Caption: Newman projections of the Anti and Gauche conformers of this compound.

Experimental Determination of Molecular Conformation

Characterizing the precise geometry and relative populations of conformers requires sophisticated experimental techniques that can probe molecular structure in the gas phase, where intermolecular interactions are minimized.

Microwave Spectroscopy

Expertise & Causality: Microwave spectroscopy is the preeminent technique for determining the high-precision rotational constants of small, polar molecules in the gas phase.[4] Each distinct conformer of this compound possesses a unique three-dimensional structure and, therefore, a unique set of principal moments of inertia (Iₐ, Iₑ, I𝒸). These moments of inertia determine the frequencies of its rotational transitions. By measuring these transitions with very high accuracy, we can calculate the rotational constants (A, B, C), which are inversely related to the moments of inertia. This allows for the unambiguous identification of different conformers present in the gas sample and the precise determination of their geometries. The intensity of the spectral lines for each conformer also provides a measure of their relative abundance, from which the energy difference (ΔE) can be derived.

Experimental Protocol:

-

Sample Introduction: A small sample of this compound is introduced into a high-vacuum chamber, where it exists as a low-pressure gas (typically a few mTorr).

-

Microwave Irradiation: The gas is irradiated with microwaves of precisely controlled and swept frequencies (typically in the GHz range).[5]

-

Adiabatic Expansion (Optional but Recommended): To simplify the spectrum, the gas is often co-expanded with an inert carrier gas (like Argon or Neon) through a supersonic nozzle. This cools the molecules to a few Kelvin, collapsing them into their lowest vibrational and rotational states and increasing the population of the most stable conformer(s).

-

Detection: When the microwave frequency matches a rotational transition of a conformer, the molecules absorb the radiation. This absorption is detected by a sensitive detector.

-

Spectral Analysis: The resulting spectrum, a plot of absorption versus frequency, consists of sharp lines. These lines are assigned to specific rotational transitions for each conformer.

-

Structural Fitting: The assigned transition frequencies are fitted using a rigid-rotor Hamiltonian to yield the rotational constants for each observed conformer. These experimental constants are then compared with constants calculated from ab initio theoretical models to determine the precise molecular structure (bond lengths, angles).

Caption: Workflow for structural determination using Gas Electron Diffraction (GED).

Computational Chemistry: A Predictive and Complementary Tool

Trustworthiness & Self-Validation: Experimental results are validated and interpreted through high-level quantum chemical calculations. Computational methods allow for a systematic exploration of the entire potential energy surface of the molecule. A typical protocol involves scanning the dihedral angle of the C1-C2 bond in small increments (e.g., 10-15°) and calculating the relative energy at each point. This generates a potential energy curve that clearly shows the energy minima (stable conformers), maxima (eclipsed transition states), and the energy barriers to rotation. The geometries of the minima can then be fully optimized, and frequency calculations performed to confirm they are true minima (no imaginary frequencies) and to derive thermodynamic properties. These calculated structures and their rotational constants can be directly compared to experimental data from GED and microwave spectroscopy, providing a powerful validation of both the experimental and theoretical results.

Conclusion

The molecular structure of this compound is not static but is best described as a dynamic equilibrium between rotational isomers, primarily the anti and gauche conformers. The relative stability and precise geometry of these conformers are governed by a delicate balance of steric repulsion and other electronic effects. A comprehensive understanding of this conformational landscape is achieved through a synergistic approach, combining the high-precision measurements of microwave spectroscopy and the direct structural information from gas electron diffraction with the predictive power of computational chemistry. For the researcher or drug development professional, recognizing this conformational dynamism is the first step toward rationally exploiting the unique stereoelectronic properties of this compound in advanced molecular applications.

References

- Hartwig, B., Schnell, M., Suhm, M. A., & Obenchain, D. A. (2024). Weak hydrogen bonding to halogens and chirality communication in propanols: Raman and microwave spectroscopy benchmark theory. Physical Chemistry Chemical Physics, 26(12).

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12565107, this compound.

- NIST (2025). This compound in NIST Chemistry WebBook. NIST Standard Reference Database Number 69. National Institute of Standards and Technology.

- Abraham, R. J., & Kemp, R. H. (1973). The Conformational Equilibrium of 1,2,3-Tribromopropane in Solution. Canadian Journal of Chemistry, 51(4), 565-572.

- ResearchGate. (n.d.). The Conformational Equilibrium of 1,2,3-Tribromopropane in Solution.

- Durig, J. R., et al. (2001). Conformational and structural studies of 1-chloropropane and 1-bromopropane from temperature-dependant FT-IR spectra of rare gas solutions and ab initio calculations. Journal of Molecular Structure, 570(1), 1-23.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85756, 1,1,2-Tribromopropane.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7279, 1,2,3-Tribromopropane.

- ResearchGate. (n.d.). The Conformational Equilibrium of 1,2,3-Tribromopropane in Solution.

- Peebles, S. A., et al. (2007). Microwave Spectra and ab Initio Studies of Ar-Propane and Ne-Propane Complexes: Structure and Dynamics. CORE.

- NIST (2025). Propane, 1,1,2-tribromo- in NIST Chemistry WebBook. NIST Standard Reference Database Number 69. National Institute of Standards and Technology.

- Centurion, M. (2019). Ultrafast Imaging of Molecules with Electron Diffraction. OSTI.GOV.

- Wikipedia. (n.d.). Microwave spectroscopy.

- ChemSynthesis. (n.d.). 1,2,3-tribromopropane.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 134838, 1,1,3-Tribromopropane.

- Wikipedia. (n.d.). 1,2,3-Tribromopropane.

- CAS Common Chemistry. (n.d.). 1,2,3-Tribromopropane.

- Morgan, A. E., & Somorjai, G. A. (1969). Low energy electron diffraction studies of the adsorption of unsaturated hydrocarbons and carbon monoxide on the platinum (111) and (100) single crystal surfaces. eScholarship.org.

- Sahoo, M. (n.d.). Instrumental Methods of Analysis. IPT, Salipur.

- Rice, T. E., et al. (2020). Halogenated hydrocarbon gas sensing by rotational absorption spectroscopy in the 220–330 GHz frequency range. Journal of Applied Physics.

Sources

An In-depth Technical Guide on the Historical Methods for the Preparation of 1,1,1-Tribromopropane

Introduction

1,1,1-Tribromopropane is a halogenated organic compound with the chemical formula CH₃CH₂CBr₃.[1][2] While not as commonly encountered as some other brominated propanes, its synthesis provides a valuable case study in the principles of regioselective halogenation and the manipulation of reactive intermediates. This technical guide delves into the historical methodologies for the preparation of this compound, offering insights into the chemical principles, experimental considerations, and the evolution of synthetic strategies. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of historical synthetic routes to halogenated alkanes.

Method 1: Free-Radical Addition of Hydrogen Bromide to 3,3-Dibromopropene

One of the classical approaches to synthesizing this compound involves the anti-Markovnikov addition of hydrogen bromide (HBr) to 3,3-dibromopropene. This reaction is a cornerstone of free-radical chemistry, where the regioselectivity is dictated by the stability of the radical intermediate.

Causality Behind Experimental Choices

The success of this synthesis hinges on promoting a free-radical chain reaction rather than an ionic addition. In the presence of radical initiators, such as peroxides (ROOR) or UV light, HBr adds to an alkene in a manner that places the bromine atom on the less substituted carbon.[3][4] This is because the reaction proceeds through the most stable radical intermediate. In the case of 3,3-dibromopropene, the addition of a bromine radical to the terminal carbon of the double bond generates a more stable secondary radical, which then abstracts a hydrogen atom from HBr to yield the final product.

Experimental Protocol

A detailed experimental protocol for a similar free-radical addition of HBr is described in various literature sources. The following is a representative procedure adapted for the synthesis of this compound from 3,3-dibromopropene.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: 3,3-dibromopropene is dissolved in a suitable anhydrous solvent, such as hexane or carbon tetrachloride. A radical initiator, for instance, a small amount of benzoyl peroxide, is added to the solution.

-

Reaction Execution: The reaction mixture is cooled in an ice bath. Anhydrous hydrogen bromide gas is then bubbled through the solution, or a solution of HBr in a non-polar solvent is added dropwise. The reaction is often initiated by irradiation with a UV lamp or gentle heating.

-

Work-up and Purification: Upon completion of the reaction, the mixture is washed with a dilute solution of sodium bicarbonate to neutralize any excess acid, followed by washing with water. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation.

Reaction Mechanism and Visualization

The mechanism for the free-radical addition of HBr to 3,3-dibromopropene proceeds through the following steps:

-

Initiation: The peroxide initiator undergoes homolytic cleavage upon heating or UV irradiation to form two alkoxy radicals. These radicals then react with HBr to generate a bromine radical.

-

Propagation: The bromine radical adds to the terminal carbon of the 3,3-dibromopropene double bond, forming a more stable secondary radical. This radical then abstracts a hydrogen atom from another molecule of HBr, yielding this compound and regenerating a bromine radical to continue the chain reaction.

-

Termination: The chain reaction is terminated by the combination of any two radical species.

Caption: Free-radical addition of HBr to 3,3-dibromopropene.

Method 2: Addition of Bromoform to Ethylene

Another historical approach to synthesizing compounds with a CBr₃ group is the free-radical addition of bromoform (CHBr₃) across a double bond. In the case of this compound, this would involve the addition of bromoform to ethylene.

Causality Behind Experimental Choices

This reaction also proceeds via a free-radical chain mechanism. A radical initiator abstracts a hydrogen atom from bromoform to generate the tribromomethyl radical (•CBr₃). This highly electrophilic radical then adds to the ethylene double bond. The resulting radical abstracts a hydrogen atom from another molecule of bromoform to yield the product and regenerate the •CBr₃ radical.

Experimental Protocol

A general procedure for the addition of polyhalogenated methanes to alkenes is as follows:

-

Reaction Setup: A high-pressure autoclave or a robust sealed tube is required due to the gaseous nature of ethylene. The reaction vessel should be equipped with a stirrer and a means of introducing the reactants and initiator.

-

Reagents: Bromoform and a suitable radical initiator (e.g., dibenzoyl peroxide or azo-bis-isobutyronitrile, AIBN) are placed in the reaction vessel.

-

Reaction Execution: The vessel is sealed, and ethylene is introduced to the desired pressure. The mixture is then heated to a temperature sufficient to decompose the initiator and start the chain reaction. The reaction is allowed to proceed for several hours.

-

Work-up and Purification: After cooling, the excess ethylene is vented. The reaction mixture is then treated similarly to the previous method, involving washing, drying, and fractional distillation to isolate the this compound.

Reaction Mechanism and Visualization

The mechanism for the free-radical addition of bromoform to ethylene is analogous to the HBr addition:

-

Initiation: The initiator decomposes to form radicals, which abstract a hydrogen atom from bromoform to generate the •CBr₃ radical.

-

Propagation: The •CBr₃ radical adds to ethylene to form a primary radical. This radical then abstracts a hydrogen atom from bromoform to produce this compound and a new •CBr₃ radical.

-

Termination: Combination of various radical species terminates the chain reaction.

Caption: Free-radical addition of bromoform to ethylene.

Quantitative Data Summary

| Method | Starting Materials | Key Reagents | Typical Yields | Key Reaction Conditions |

| Free-Radical Addition to 3,3-Dibromopropene | 3,3-Dibromopropene, Hydrogen Bromide | Peroxide/UV Light | Moderate to Good | Low temperature, inert atmosphere |

| Free-Radical Addition of Bromoform | Ethylene, Bromoform | Peroxide/AIBN | Variable | High pressure, elevated temperature |

Conclusion

The historical syntheses of this compound provide excellent examples of applying fundamental principles of organic chemistry, particularly free-radical reactions, to achieve specific regiochemical outcomes. While modern synthetic methods may offer more efficient or selective routes, understanding these classical preparations is crucial for a comprehensive knowledge of halogenated compound synthesis. The choice of starting materials and reaction conditions is paramount in directing the reaction towards the desired product and minimizing the formation of isomers and byproducts. For professionals in drug development and chemical research, a firm grasp of these historical methods can inform the design of novel synthetic pathways and the troubleshooting of complex chemical transformations.

References

- Organic Syntheses. 1,2,3-tribromopropane.

- PrepChem. Preparation of 1,2,3-tribromopropane (s-tribromopropane; glyceryl tribromohydrin; glycerol tribromohydrin).

- Chemistry Steps. Free-Radical Addition of HBr: Anti-Markovnikov Addition.

- Master Organic Chemistry. Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides).

- PubChem. This compound.

- NIST. This compound.

- S. M. McElvain, et al. (1943). Bromoform. Organic Syntheses, Coll. Vol. 2, p.85 (1943); Vol. 18, p.15 (1938).

- M. S. Kharasch, et al. (1933). The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds. I. The Addition of Hydrogen Bromide to Allyl Bromide. Journal of the American Chemical Society, 55(6), 2468–2496.

Sources

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 1,1,1-Tribromopropane

This guide provides a comprehensive, in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,1,1-tribromopropane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a basic spectral interpretation to offer field-proven insights into experimental design, data acquisition, and the nuanced interpretation of spectral features.

Introduction: The Structural Elucidation Challenge

This compound (C₃H₅Br₃) presents a straightforward yet illustrative case for the power of ¹H NMR spectroscopy in unambiguous structural elucidation.[1] The strategic placement of three bromine atoms on a single terminal carbon creates a distinct electronic environment, leading to a predictable and clean NMR spectrum. Understanding this spectrum is foundational for confirming synthesis, identifying impurities, and ensuring the quality of starting materials in complex chemical workflows. This guide will deconstruct the ¹H NMR spectrum of this molecule, grounding the analysis in the fundamental principles of chemical shift and spin-spin coupling.[2]

Theoretical Framework: Predicting the Spectrum

The structure of this compound dictates that its five protons exist in two distinct chemical and magnetic environments. This non-equivalence is the origin of the observed spectral pattern.

-

Proton Environments:

-

Hₐ: The two protons on the carbon adjacent to the CBr₃ group (C2). These are chemically equivalent.

-

Hₑ: The three protons on the terminal methyl group (C3). These are also chemically equivalent.

-

-

Chemical Shift (δ): The chemical shift is determined by the local electronic environment of a proton.[3] Electron-withdrawing groups, like the tribromomethyl (-CBr₃) group, deshield nearby protons, causing their resonance to appear further "downfield" (at a higher ppm value).[3]

-

Hₐ Protons (C2-H₂): These protons are directly adjacent to the highly electron-withdrawing CBr₃ group. They will be significantly deshielded and are expected to appear at a relatively high chemical shift.

-

Hₑ Protons (C3-H₃): These protons are further from the CBr₃ group. They will be less deshielded than Hₐ and will thus appear "upfield" (at a lower ppm value).

-

-

Spin-Spin Coupling (J): Protons on adjacent carbons interact magnetically, causing their signals to split. This splitting follows the n+1 rule , where 'n' is the number of equivalent neighboring protons.

-

Hₐ Signal: The two Hₐ protons are adjacent to the three Hₑ protons. Therefore, their signal will be split into a quartet (n+1 = 3+1 = 4).

-

Hₑ Signal: The three Hₑ protons are adjacent to the two Hₐ protons. Their signal will be split into a triplet (n+1 = 2+1 = 3).

-

-

Integration: The area under each signal is directly proportional to the number of protons it represents.[2] The expected integration ratio for the Hₐ quartet to the Hₑ triplet is 2:3.

Predicted Spectral Parameters

| Proton Environment | Predicted Chemical Shift (δ) | Predicted Multiplicity | Integration | Coupling Partner(s) |

| -CH₂- (Hₐ) | ~3.4 - 3.6 ppm | Quartet | 2H | -CH₃ (Hₑ) |

| -CH₃ (Hₑ) | ~1.3 - 1.5 ppm | Triplet | 3H | -CH₂- (Hₐ) |

Note: Predicted chemical shifts are estimates. Actual values can vary based on solvent and spectrometer frequency. The vicinal coupling constant (³J) for protons on freely rotating sp³-hybridized carbons is typically in the range of 6-8 Hz.[4][5] This J value will be identical for both the quartet and the triplet.[6]

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable ¹H NMR spectrum requires a meticulous and standardized approach. This protocol is designed to ensure data integrity and reproducibility.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the this compound sample.[7][8] Deuterated chloroform (CDCl₃) is an excellent first choice for nonpolar to moderately polar organic molecules due to its good dissolving power and minimal residual solvent peaks.[7][9][10]

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[11] This concentration is optimal for most modern NMR spectrometers for proton detection.[11]

-

Internal Standard: Add a small amount (1-2 drops of a 1% solution) of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its signal defined as 0.0 ppm.[12]

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.[11]

Instrument Setup and Data Acquisition

This procedure assumes operation of a modern Fourier Transform NMR spectrometer.

-

Sample Insertion: Clean the outside of the NMR tube and place it in a spinner turbine, adjusting the depth with a gauge.[13][14] Insert the sample into the magnet.[13]

-

Locking: The spectrometer will "lock" onto the deuterium signal of the solvent (e.g., CDCl₃). This stabilizes the magnetic field, ensuring signal accuracy.[8]

-

Shimming: This critical step optimizes the homogeneity of the magnetic field across the sample.[15] Automated shimming routines are highly effective.[11][16] Poor shimming results in broad, distorted peaks.

-

Acquisition Parameters:

-

Experiment: Select a standard 1D proton acquisition experiment.

-

Pulse Angle: A 30-45° pulse angle is often sufficient for routine spectra, allowing for a shorter relaxation delay.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, including potential impurities, are captured.

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.[11][13]

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is usually sufficient for a qualitative ¹H spectrum.[11]

-

-

Acquisition: Start the acquisition. The instrument collects the Free Induction Decay (FID) signal.

Data Processing

-

Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum.

-

Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorptive mode with a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

-

Calibration: Reference the spectrum by setting the TMS peak to 0.0 ppm.

-

Integration: Integrate the signals to determine the relative ratios of the different proton environments.

Visualizing the Workflow and Molecular Structure

A clear understanding of the experimental flow and the molecule's structure is essential.

Caption: Structure of this compound with Proton Labels.

In-Depth Spectral Interpretation

A high-resolution ¹H NMR spectrum of pure this compound will exhibit two distinct signals:

-

The Downfield Quartet (-CH₂-):

-

Appearance: A set of four lines with a characteristic intensity ratio of 1:3:3:1.

-

Chemical Shift: Located around 3.5 ppm . This downfield position is a direct consequence of the inductive electron-withdrawing effect of the three bromine atoms on the adjacent carbon.

-

Coupling: The splitting into a quartet confirms the presence of three neighboring protons (the -CH₃ group), as predicted by the n+1 rule.

-

-

The Upfield Triplet (-CH₃):

-

Appearance: A set of three lines with a characteristic intensity ratio of 1:2:1.

-

Chemical Shift: Located around 1.4 ppm . Being further from the electronegative bromine atoms, these protons are more shielded and thus resonate at a lower frequency. For comparison, the terminal methyl group in 1-bromopropane appears around 1.0 ppm, illustrating the lesser, but still present, deshielding effect transmitted through the carbon chain. [12][17] * Coupling: The splitting into a triplet confirms the presence of two neighboring protons (the -CH₂- group).

-

Key Validation Point: The distance between the peaks within the quartet (in Hz) will be identical to the distance between the peaks of the triplet. This shared value is the coupling constant, ³J(Hₐ-Hₑ), and provides definitive proof of the coupling relationship between these two proton environments. [6]

Potential Impurities and Artifacts

In a real-world scenario, spectra are rarely perfect. A senior scientist must be able to identify signals that do not belong to the target molecule.

-

Residual Solvents: Even in 99.8%+ deuterated solvents, a small residual protonated solvent peak will be present. For CDCl₃, this is a singlet at 7.26 ppm .

-

Water: A broad singlet, typically between 1.5 and 2.0 ppm in CDCl₃, indicates the presence of water. Its position can be variable.

-

Starting Materials or Isomers: Depending on the synthetic route, isomers such as 1,1,2-tribromopropane or 1,2,3-tribromopropane could be present. [18][19]These would have significantly different and more complex splitting patterns, making them readily distinguishable. For instance, 1,2,3-tribromopropane would exhibit a complex multiplet pattern due to the non-equivalence of multiple protons. [20]

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental NMR principles can be applied for rapid and definitive structural verification. The appearance of a downfield quartet integrating to two protons and an upfield triplet integrating to three protons, both sharing the same coupling constant, is a unique spectral fingerprint for this molecule. This guide provides the theoretical basis, a robust experimental workflow, and the interpretive logic required for researchers to confidently acquire and analyze this spectrum, ensuring the integrity of their chemical research.

References

- Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.

- UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.

- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.

- Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR.

- Richards, S. A., & Hollerton, J. C. (n.d.). Essential practical NMR for organic chemistry. U.S. Department of Commerce.

- University of Houston. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

- CSIR NET LIFE SCIENCE COACHING. (2025, December 25). 1H NMR Spectrum of 1‑Bromopropane.

- Penn State University. (n.d.). Acquiring 1H NMR spectrum (Quick instructions for Topspin).

- R-NMR. (n.d.). SOP data acquisition.

- University of Oxford. (n.d.). NMR Textbooks. NMR Facility.

- Becker, E. D. (n.d.). High Resolution NMR: Theory and Chemical Applications.

- Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants.

- Duke University. (n.d.). Coupling constants. The Duke NMR Center.

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- Reddit. (2022, February 21). Good resources for learning the theory behind NMR? r/chemistry.

- Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum.

- UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition.

- Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor.

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Chemistry LibreTexts. (2024, November 12). 12: Complex Coupling.

- ResearchGate. (2025, August 10). Prediction of vicinal proton–proton coupling constants 3 J HH from density functional theory calculations.

- Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure.

- NIST. (n.d.). This compound. NIST WebBook.

- NMRDB.org. (n.d.). Predict all NMR spectra.

- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- University of Calgary. (n.d.). NMR Chemical Shifts.

- ResearchGate. (n.d.). 1 H NMR spectra at 300 K of the methylene group at position 3 for compounds 23 and 24.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- National Center for Biotechnology Information. (n.d.). 1,1,3-Tribromopropane. PubChem.

- National Center for Biotechnology Information. (n.d.). 1,1,2-Tribromopropane. PubChem.

- National Center for Biotechnology Information. (n.d.). 1,2,3-Tribromopropane. PubChem.

Sources

- 1. This compound | C3H5Br3 | CID 12565107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Duke NMR Center Coupling constants [sites.duke.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 8. myuchem.com [myuchem.com]

- 9. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. labinsights.nl [labinsights.nl]

- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 12. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 14. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 15. commons.ggc.edu [commons.ggc.edu]

- 16. r-nmr.eu [r-nmr.eu]

- 17. letstalkacademy.com [letstalkacademy.com]

- 18. 1,1,2-Tribromopropane | C3H5Br3 | CID 85756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 1,2,3-Tribromopropane | C3H5Br3 | CID 7279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 1,2,3-Tribromopropane(96-11-7) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1,1,1-Tribromopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 1,1,1-tribromopropane. In the absence of publicly available experimental spectra, this guide utilizes high-fidelity computational prediction methods to establish the expected chemical shifts for the carbon nuclei in this molecule. A detailed theoretical framework is presented to rationalize these predicted values, with a focus on the inductive effects of the tribromomethyl group and the "heavy atom effect" exerted by the bromine atoms. Furthermore, a standardized experimental protocol for the acquisition of a 13C NMR spectrum for organobromine compounds is provided to facilitate the empirical validation of the predicted data. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science who may be working with or developing novel halogenated compounds.

Introduction to 13C NMR Spectroscopy of Halogenated Organic Compounds

Carbon-13 NMR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] It provides direct insight into the carbon skeleton of a compound, with the chemical shift of each carbon nucleus being exquisitely sensitive to its local electronic environment.[2] In the context of halogenated compounds, the interpretation of 13C NMR spectra requires a nuanced understanding of several key electronic and structural factors.

The presence of electronegative halogen atoms typically induces a downfield shift (an increase in ppm) for the directly attached (α-carbon) and, to a lesser extent, the adjacent (β-carbon) nuclei.[3] This deshielding effect is a consequence of the inductive withdrawal of electron density from the carbon atoms by the halogen. However, for heavier halogens such as bromine and iodine, an opposing shielding effect, known as the "heavy atom effect," becomes significant.[4] This effect, which is attributed to spin-orbit coupling, can lead to an upfield shift (a decrease in ppm) of the α-carbon signal. The final observed chemical shift is a balance of these competing inductive and heavy atom effects.

Predicted 13C NMR Chemical Shifts of this compound

Due to the absence of experimentally acquired 13C NMR data for this compound in publicly accessible spectral databases, the chemical shifts presented in this guide were obtained using a validated computational prediction tool. The prediction was performed using a machine learning-based model that has been trained on a large dataset of experimental NMR data.[4]

The predicted 13C NMR chemical shifts for this compound (CH₃CH₂CBr₃) are summarized in Table 1.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-CBr₃) | 35.2 |

| C2 (-CH₂-) | 48.5 |

| C3 (-CH₃) | 12.1 |

Table 1: Predicted 13C NMR chemical shifts for this compound in CDCl₃.

Theoretical Interpretation of the Predicted Chemical Shifts

The predicted chemical shifts for this compound can be rationalized by considering the interplay of inductive effects and the heavy atom effect.

-

C1 (-CBr₃): The carbon atom bearing the three bromine atoms is predicted to have a chemical shift of approximately 35.2 ppm. The strong inductive withdrawal of electron density by the three electronegative bromine atoms would be expected to cause a significant downfield shift. However, the pronounced heavy atom effect of the three bromine atoms introduces a substantial shielding contribution, resulting in a more upfield chemical shift than might be anticipated based on electronegativity alone.

-

C2 (-CH₂-): The methylene carbon is predicted to resonate at approximately 48.5 ppm. This carbon is in the β-position relative to the bromine atoms and experiences a significant deshielding effect due to the inductive withdrawal of the CBr₃ group. The heavy atom effect is less pronounced at the β-position, leading to a net downfield shift.

-

C3 (-CH₃): The terminal methyl carbon is predicted to have a chemical shift of around 12.1 ppm. Being in the γ-position, the electronic influence of the tribromomethyl group is attenuated, resulting in a chemical shift that is characteristic of a terminal methyl group in an aliphatic chain.

Experimental Workflow for the Validation of Predicted 13C NMR Chemical Shifts

The following section outlines a detailed experimental protocol for the acquisition of a 13C NMR spectrum of an organobromine compound, such as this compound. This protocol is designed to be a self-validating system, ensuring the collection of high-quality, reproducible data.

Sample Preparation

A critical step in obtaining a high-quality NMR spectrum is the proper preparation of the sample.[5][6]

-

Analyte Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the 13C NMR spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound and many other non-polar to moderately polar organic compounds.[7]

-

Concentration: For a standard 5 mm NMR tube, dissolve 50-100 mg of this compound in approximately 0.6 mL of CDCl₃.[5] This concentration should provide a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.00 ppm.[8] However, the residual solvent peak of CDCl₃ at 77.16 ppm can also be used for calibration.[9]

-

Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and line broadening.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for the acquisition of a standard proton-decoupled 13C NMR spectrum.

-

Spectrometer Frequency: A spectrometer with a proton frequency of 300 MHz or higher is recommended for good signal dispersion.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) should be used.

-

Acquisition Parameters:

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is sufficient to cover the expected chemical shift range for aliphatic carbons.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. For quaternary carbons, a longer delay may be needed for complete relaxation and accurate integration, although quantitative analysis is not the primary goal here.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient.

-

-

Proton Decoupling: Broadband proton decoupling should be applied during the acquisition to simplify the spectrum by collapsing all C-H couplings, resulting in a single peak for each unique carbon atom.

-

Data Processing:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

-

Visualizing the Workflow

The following diagram illustrates the integrated workflow from the computational prediction of 13C NMR chemical shifts to their experimental validation.

Caption: Workflow for the determination and validation of 13C NMR chemical shifts.

Conclusion

This technical guide has presented a detailed analysis of the predicted 13C NMR chemical shifts of this compound, providing a valuable dataset for researchers working with this and similar halogenated compounds. The theoretical interpretation of the predicted chemical shifts, considering the balance of inductive and heavy atom effects, offers a framework for understanding the NMR properties of polybrominated alkanes. The provided experimental protocol outlines a robust methodology for the empirical validation of the computationally derived data. This integrated approach of computational prediction and experimental verification represents a powerful strategy in modern chemical research for the rapid and accurate structural characterization of novel molecules.

References

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-bromopropane.

- Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm.

- PubChem. (n.d.). 1,1,2-Tribromopropane.

- PubChem. (n.d.). 1,1,3-Tribromopropane.

- PubChem. (n.d.). This compound.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- University of California, Santa Barbara. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.

- Doc Brown's Chemistry. (n.d.). C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts.

- University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds.

- re3data.org. (2023, June 20). Spectral Database for Organic Compounds.

- PubChem. (n.d.). 1,2,3-Tribromopropane.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- LibreTexts. (2021, September 12). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition.

- Central European Institute of Technology. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance).

- University of Calgary. (n.d.). some previous examples (13c-nmr).

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.

- Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.

Sources

- 1. 13C nmr spectrum of propane C3H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of alkane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C3H5Br3 | CID 12565107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CASPRE [caspre.ca]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 6. researchgate.net [researchgate.net]

- 7. Spectral Database for Organic Compounds [dl1.en-us.nina.az]

- 8. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1,1,1-Tribromopropane

Foreword: Deconstructing the Molecular Signature

For researchers, scientists, and professionals in drug development, mass spectrometry is an indispensable tool for molecular elucidation. The fragmentation pattern generated by electron ionization (EI) is a molecular fingerprint, offering profound insights into a compound's structure. This guide moves beyond a simple cataloging of peaks to provide a deep, mechanistic understanding of the fragmentation behavior of 1,1,1-tribromopropane. We will explore the causality behind the observed spectral features, grounded in the fundamental principles of ion chemistry and supported by authoritative references. Our objective is to equip you not just with data, but with the expertise to interpret it confidently.

The Foundational Principles of EI-MS for Halogenated Compounds

Electron Ionization Mass Spectrometry (EI-MS) subjects a molecule to a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a positively charged radical cation known as the molecular ion (M•+).[1] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, breaking down into smaller, charged fragment ions and neutral radicals. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and the detector records their relative abundance.[2]

For halogenated compounds, particularly those containing bromine or chlorine, the resulting mass spectrum is distinguished by a characteristic isotopic pattern. This is because these elements exist naturally as a mixture of two stable isotopes with significant abundance.

-

Chlorine: Comprises ³⁵Cl (~75%) and ³⁷Cl (~25%), leading to M+ and M+2 peaks in an approximate 3:1 intensity ratio for each chlorine atom present.[3][4]

-

Bromine: Comprises ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), resulting in M+ and M+2 peaks of nearly equal intensity (approximately 1:1) for each bromine atom present.[3][5][6]

This distinct 1:1 isotopic signature for bromine is a powerful diagnostic tool, making its presence in a molecule readily identifiable. For molecules containing multiple bromine atoms, this pattern becomes more complex and even more informative.

The Predicted Mass Spectrum of this compound (C₃H₅Br₃)

The analysis of this compound begins with the molecular ion. Its fragmentation is governed by the relative strengths of its chemical bonds. The carbon-bromine bond (C-Br, bond enthalpy ~276 kJ/mol) is significantly weaker than both carbon-carbon (C-C, ~348 kJ/mol) and carbon-hydrogen (C-H, ~412 kJ/mol) bonds.[7] Consequently, the primary fragmentation events involve the cleavage of the C-Br bond.

The Molecular Ion (M•+) Cluster

Due to the presence of three bromine atoms, the molecular ion of this compound will appear not as a single peak, but as a characteristic cluster of four peaks: M•+, [M+2]•+, [M+4]•+, and [M+6]•+. The relative intensities of these peaks can be predicted by the binomial expansion (a+b)³, where 'a' and 'b' are the abundances of the two bromine isotopes. With a nearly 1:1 isotopic ratio, this results in a peak intensity ratio of approximately 1:3:3:1 .

-

[C₃H₅⁷⁹Br₃]•+ : m/z 278

-

[C₃H₅⁷⁹Br₂⁸¹Br]•+ : m/z 280

-

[C₃H₅⁷⁹Br⁸¹Br₂]•+ : m/z 282

-

[C₃H₅⁸¹Br₃]•+ : m/z 284

The observation of this 1:3:3:1 cluster is a definitive indicator of a molecule containing three bromine atoms. However, for many alkyl halides, the molecular ion can be unstable and may have a very low abundance or be entirely absent.[8]

Primary Fragmentation: Loss of a Bromine Radical

The most favorable initial fragmentation step is the homolytic cleavage of a C-Br bond to expel a neutral bromine radical (•Br), resulting in a more stable carbocation.[4][9][10]

[C₃H₅Br₃]•+ → [C₃H₅Br₂]⁺ + •Br

This [C₃H₅Br₂]⁺ fragment contains two bromine atoms, and will therefore exhibit a characteristic 1:2:1 isotopic pattern.[11][12]

-

[C₃H₅⁷⁹Br₂]⁺ : m/z 199

-

[C₃H₅⁷⁹Br⁸¹Br]⁺ : m/z 201

-

[C₃H₅⁸¹Br₂]⁺ : m/z 203

This fragment cluster is often one of the most abundant in the spectrum.

Secondary and Subsequent Fragmentation Pathways

The [C₃H₅Br₂]⁺ ion serves as the parent for several subsequent fragmentation pathways.

-

Loss of a Second Bromine Radical: The fragment can lose another bromine radical to form a [C₃H₅Br]⁺ ion. This ion, containing a single bromine atom, will show a 1:1 isotopic signature.[6]

-

[C₃H₅⁷⁹Br]⁺ : m/z 120

-

[C₃H₅⁸¹Br]⁺ : m/z 122

-

-

Loss of Hydrogen Bromide (HBr): A common rearrangement reaction for alkyl halides is the elimination of a neutral HBr molecule. This would lead to the formation of a [C₃H₄Br]⁺ ion, which would also exhibit a 1:1 isotopic pattern.

-

[C₃H₄⁷⁹Br]⁺ : m/z 119

-

[C₃H₄⁸¹Br]⁺ : m/z 121

-

-

C-C Bond Cleavage: While less favorable than C-Br cleavage initially, fragmentation of the carbon skeleton becomes more prominent in subsequent steps. For example, the [C₃H₅Br₂]⁺ ion can lose a methyl radical (•CH₃) to form [C₂H₂Br₂]⁺.

-

[C₂H₂⁷⁹Br₂]⁺ : m/z 184

-

[C₂H₂⁷⁹Br⁸¹Br]⁺ : m/z 186

-

[C₂H₂⁸¹Br₂]⁺ : m/z 188 (Isotopic Ratio: 1:2:1)

-

-

Formation of the Propyl Cation: Complete loss of all bromine atoms leads to the formation of the propyl cation, [C₃H₅]⁺, at m/z 41 . This fragment will not have any bromine isotope pattern and is often a significant peak in the lower mass region of the spectrum.[13]

The logical progression of fragmentation is visually summarized in the diagram below.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mass spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1,1-trichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. savemyexams.com [savemyexams.com]

- 12. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 1,1,1-Tribromopropane: A Theoretical and Practical Guide for Researchers

An In-depth Technical Guide

This guide provides a comprehensive technical overview of the solubility of 1,1,1-tribromopropane in organic solvents. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility, offers a robust predictive framework, and details a rigorous experimental protocol for its precise determination. This approach is designed to empower researchers, scientists, and drug development professionals to generate reliable, application-specific solubility data.

Introduction: The Significance of this compound

This compound (C₃H₅Br₃) is a halogenated alkane whose utility in organic synthesis and materials science is intrinsically linked to its behavior in solution.[1][2] As a synthetic intermediate or a specialized solvent, understanding its solubility is paramount for reaction design, process optimization, purification, and formulation development. The choice of solvent dictates reaction kinetics, influences product purity, and is a critical factor in downstream processing. This guide provides the necessary theoretical and practical tools to master the solubility characteristics of this compound.

Physicochemical Profile of this compound

A molecule's intrinsic properties are the primary determinants of its solubility. The principle of "like dissolves like" is a direct consequence of these molecular characteristics. Haloalkanes, such as this compound, are generally considered slightly polar compounds.[3][4] The significant electronegativity difference between carbon and bromine atoms induces a dipole moment, yet the overall molecule remains largely non-polar in character due to its hydrocarbon backbone.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₅Br₃ | [1][2] |

| Molecular Weight | 280.78 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 62127-61-1 | [2] |

| Computed XLogP3 | 3.5 | [1] |

| General Solubility in Water | Very slightly soluble to insoluble | [3][5] |

| General Solubility in Organic Solvents | Readily soluble | [5] |

The high XLogP3 value indicates a strong preference for lipophilic (non-polar) environments over aqueous ones. This is a crucial starting point for predicting its behavior in various organic media.

Theoretical Framework for Solubility Prediction

While direct experimental data is the gold standard, theoretical models provide a powerful predictive lens. The dissolution process is governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix), where a negative ΔG_mix indicates a spontaneous process.

Enthalpy of Dissolution (ΔH_mix)

This term represents the energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For haloalkanes dissolving in organic solvents, the new intermolecular attractions (primarily van der Waals forces) are often similar in strength to those being broken in the separate components, leading to a small enthalpy change and favorable dissolution.[6] In contrast, dissolving in a highly structured solvent like water requires breaking strong hydrogen bonds, an energetically costly process not adequately compensated by the new, weaker interactions, resulting in low solubility.[5][6]